chemical and physical properties of (R)-1-(2-Propoxyphenyl)butan-1-amine
chemical and physical properties of (R)-1-(2-Propoxyphenyl)butan-1-amine
An In-depth Technical Guide to (R)-1-(2-Propoxyphenyl)butan-1-amine: Properties, Synthesis, and Characterization
Authored by: A Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and analytical methodologies for (R)-1-(2-Propoxyphenyl)butan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Given the limited availability of specific experimental data for this exact molecule in public literature, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust predictive profile and practical framework for its study.
Molecular Structure and Computed Properties
(R)-1-(2-Propoxyphenyl)butan-1-amine belongs to the class of aromatic amines, characterized by a butylamine chain attached to a propoxy-substituted phenyl group. The "(R)" designation indicates a specific stereoisomer at the chiral center, the carbon atom bonded to the amine group, the phenyl ring, the propyl group of the butyl chain, and a hydrogen atom.
Structural Diagram
Caption: 2D structure of 1-(2-Propoxyphenyl)butan-1-amine. The (R)-isomer is not explicitly shown in this 2D representation.
Predicted Physicochemical Properties
Due to the absence of specific experimental data for (R)-1-(2-Propoxyphenyl)butan-1-amine, the following table presents computed properties for structurally similar compounds. These values serve as an estimate and should be confirmed experimentally.
| Property | Predicted Value for Similar Compounds | Reference |
| Molecular Formula | C₁₃H₂₁NO | [1] |
| Molecular Weight | 207.31 g/mol | [1] |
| XLogP3 | 2.8 - 3.4 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| Monoisotopic Mass | 207.162314293 Da | [1] |
Note: The data is derived from PubChem entries for isomeric and closely related structures. For instance, 4-(3-Propoxyphenyl)butan-1-amine has a molecular weight of 207.31 g/mol and an XLogP3 of 2.8[1]. 3-methyl-1-(2-propoxyphenyl)butan-1-amine has a predicted XLogP of 3.4[2].
Synthesis Strategies
The synthesis of chiral amines like (R)-1-(2-Propoxyphenyl)butan-1-amine can be approached through several established methodologies in organic chemistry. A common strategy involves the reductive amination of a corresponding ketone or the resolution of a racemic mixture.
Proposed Synthetic Workflow: Reductive Amination
This approach offers a direct route to the target amine from a ketone precursor. The stereochemistry can be controlled by using a chiral reducing agent or a chiral auxiliary.
Caption: Proposed synthetic workflow via chiral reductive amination.
Experimental Causality:
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Imine Formation: The reaction of 2-propoxybutyrophenone with an ammonia source (like ammonia itself or a protected amine) forms an intermediate imine. This step is typically acid-catalyzed.
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Chiral Reduction: The subsequent reduction of the imine is the key stereochemistry-determining step. The choice of a chiral reducing agent (e.g., a CBS catalyst system) or a chiral auxiliary on the nitrogen can direct the hydrogenation to favor the formation of the (R)-enantiomer. Transfer hydrogenation using ammonium formate and a palladium catalyst is another viable method for the reduction of similar intermediates[3].
Alternative Synthetic Approach: Gabriel Synthesis
For primary amines, the Gabriel synthesis is a classic method to avoid over-alkylation[4]. This would involve the reaction of a suitable alkyl halide with potassium phthalimide, followed by hydrazinolysis.
Step-by-Step Protocol (Conceptual):
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Halogenation: Convert (R)-1-(2-propoxyphenyl)butan-1-ol to (S)-1-bromo-1-(2-propoxyphenyl)butane via an SN2 reaction (inversion of stereochemistry).
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Phthalimide Substitution: React the resulting alkyl bromide with potassium phthalimide in a polar aprotic solvent like DMF.
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Deprotection: Treat the N-alkylated phthalimide with hydrazine hydrate in a protic solvent like ethanol to release the primary amine.
Analytical Characterization
A comprehensive characterization of (R)-1-(2-Propoxyphenyl)butan-1-amine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stereochemistry.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of amines.
Suggested HPLC Method:
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Column: A reversed-phase C18 column is generally suitable.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is a common choice for amine analysis[5].
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Detection: UV detection would be effective due to the presence of the phenyl ring. For more sensitive applications, mass spectrometry (LC-MS) can be employed.
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Chiral Separation: To determine the enantiomeric purity, a chiral HPLC column (e.g., a polysaccharide-based stationary phase) would be necessary.
Spectroscopic Methods
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Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The predicted monoisotopic mass is 207.1623 Da[1]. Electrospray ionization (ESI) in positive mode would likely show a prominent [M+H]⁺ ion at m/z 222.18524[2].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include aromatic protons, protons of the propoxy and butyl chains, and the amine protons.
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¹³C NMR: Will show the number of unique carbon environments.
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Chiral NMR: Using chiral shift reagents can be used to determine enantiomeric excess.
-
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Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bonds of the primary amine (around 3300-3500 cm⁻¹), C-H bonds, and C-O bonds of the ether linkage.
Potential Applications and Biological Significance
While specific applications for (R)-1-(2-Propoxyphenyl)butan-1-amine are not documented, its structural motifs are present in various biologically active molecules. Primary amines are common functional groups in pharmaceuticals[4]. The butan-1-amine scaffold has been investigated for its interaction with various receptors, including sigma (σ) and NMDA receptors, suggesting potential applications in neuroscience and oncology[3]. The specific stereochemistry can be crucial for receptor binding and pharmacological activity.
Safety and Handling
Amines, in general, can be corrosive and irritating to the skin and eyes. They are also typically basic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For related butan-1-amine compounds, hazard statements include warnings for skin and eye irritation[6].
Conclusion
This technical guide provides a foundational understanding of (R)-1-(2-Propoxyphenyl)butan-1-amine based on predictive modeling and data from analogous structures. The proposed synthetic and analytical methods offer a practical starting point for researchers. It is imperative that all predicted properties and methodologies are validated through empirical investigation. The structural similarity to compounds with known biological activity suggests that this molecule could be a target of interest for further research in drug discovery and development.
References
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PubChem. 4-(3-Propoxyphenyl)butan-1-amine. Available from: [Link]
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MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available from: [Link]
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Appchem. 3-methyl-1-(2-propoxyphenyl)butan-1-amine. Available from: [Link]
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PubChemLite. 3-methyl-1-(2-propoxyphenyl)butan-1-amine. Available from: [Link]
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PubChem. N-Propylbutylamine. Available from: [Link]
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Wikipedia. n-Butylamine. Available from: [Link]
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NextSDS. 3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine. Available from: [Link]
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ResearchGate. Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. Available from: [Link]
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PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available from: [Link]
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PubChem. 2-Amino-1-phenylbutan-1-ol. Available from: [Link]
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PMC. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Available from: [Link]
- Google Patents. JP2011148971A - Alkali-soluble polymer, photosensitive resin composition containing the same, and use of the same.
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